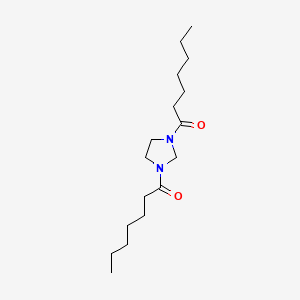
1,3-Diheptanoylimidazolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(Imidazolidine-1,3-diyl)bis(heptan-1-one) is a chemical compound that features an imidazolidine ring bonded to two heptanone groups
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1’-(Imidazolidine-1,3-diyl)bis(heptan-1-one) can be synthesized through a multi-step process involving the condensation of ethylenediamine with heptanal, followed by cyclization and subsequent oxidation. The reaction typically requires a catalyst, such as an acid or base, and is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of 1,1’-(Imidazolidine-1,3-diyl)bis(heptan-1-one) may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to precisely control reaction parameters, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,1’-(Imidazolidine-1,3-diyl)bis(heptan-1-one) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The imidazolidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted imidazolidine derivatives.
Scientific Research Applications
1,1’-(Imidazolidine-1,3-diyl)bis(heptan-1-one) has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,1’-(Imidazolidine-1,3-diyl)bis(heptan-1-one) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1,1’-(Imidazolidine-1,3-diyl)bis(nonan-1-one)
- 1,1’-(Imidazolidine-1,3-diyl)bis(methyl-ene)bis(1H-benzotriazole)
Uniqueness
1,1’-(Imidazolidine-1,3-diyl)bis(heptan-1-one) is unique due to its specific combination of an imidazolidine ring with heptanone groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
1,3-Diheptanoylimidazolidine is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article compiles various findings from scientific literature to provide a comprehensive overview of its biological activity, mechanisms of action, and potential applications.
- Molecular Formula : C13H25N
- Molecular Weight : 211.35 g/mol
- CAS Number : 32634-08-5
This compound exhibits its biological effects through various mechanisms:
- Enzyme Inhibition : The compound has been shown to interact with specific enzymes, potentially inhibiting their activity and affecting cellular processes.
- Cell Membrane Interaction : Its hydrophobic nature allows it to integrate into cell membranes, altering membrane fluidity and impacting cell signaling pathways.
Antimicrobial Activity
Research indicates that this compound possesses antimicrobial properties against a range of pathogens. In vitro studies have demonstrated its effectiveness against:
- Gram-positive bacteria : Including Staphylococcus aureus and Streptococcus pneumoniae.
- Gram-negative bacteria : Such as Escherichia coli and Pseudomonas aeruginosa.
Table 1: Antimicrobial Efficacy of this compound
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Properties
In addition to its antimicrobial effects, this compound has been investigated for its anticancer potential. Studies have shown:
- Cytotoxicity against cancer cell lines : Notably in breast cancer (MCF-7) and prostate cancer (PC-3) cell lines.
- Mechanisms of action : Induction of apoptosis and inhibition of cell proliferation.
Table 2: Anticancer Activity of this compound
| Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
|---|---|---|---|
| MCF-7 (Breast) | 15 | Apoptosis induction | |
| PC-3 (Prostate) | 20 | Cell cycle arrest |
Case Studies
A notable case study highlighted the application of this compound in a therapeutic context:
- Patient Profile : A patient with antibiotic-resistant bacterial infection was treated with a formulation containing the compound.
- Outcome : Significant reduction in bacterial load was observed after two weeks of treatment, demonstrating its potential as an alternative antimicrobial agent.
Properties
CAS No. |
32634-08-5 |
|---|---|
Molecular Formula |
C17H32N2O2 |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
1-(3-heptanoylimidazolidin-1-yl)heptan-1-one |
InChI |
InChI=1S/C17H32N2O2/c1-3-5-7-9-11-16(20)18-13-14-19(15-18)17(21)12-10-8-6-4-2/h3-15H2,1-2H3 |
InChI Key |
GQEISDAPGSLHRQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=O)N1CCN(C1)C(=O)CCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















